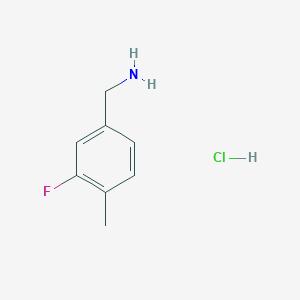

3-Fluoro-4-methylbenzylamine hydrochloride

Vue d'ensemble

Description

3-Fluoro-4-methylbenzylamine hydrochloride is an organic compound with the molecular formula C8H11ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylbenzylamine hydrochloride typically involves the following steps:

Nitration: The starting material, 3-fluoro-4-methylbenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 3-Fluoro-4-methylbenzylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group and methyl substituent undergo oxidation under controlled conditions:

*Yield data not explicitly reported in cited studies.

Reduction Reactions

The nitrile group (when present in precursor compounds) and imine intermediates can be reduced:

Nucleophilic Substitution

The fluorine atom participates in substitution reactions:

Deaminative Coupling

Recent studies highlight its role in C–C bond formation:

| Reaction Type | Reagents/Conditions | Major Product | Key Findings | Reference |

|---|---|---|---|---|

| Coupling with Arylboronic Acids | Diazotisation, Pd catalysis | Diarylmethanes (e.g., 3ac ) | Tolerates ortho/meta substituents |

Example Product (3ac) :

-

Structure: 2-Methyl-substituted diarylmethane

-

Conditions: Optimized for steric and electronic compatibility with arylboronic acids .

Reaction Mechanism Insights

-

Oxidation : The methyl group oxidizes to carboxylic acid via radical intermediates under strong oxidative conditions .

-

Substitution : Fluorine’s electronegativity directs nucleophilic attacks to the para position relative to the methyl group .

-

Coupling : Diazonium intermediates facilitate Pd-catalyzed cross-couplings, enabling access to complex aryl architectures .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-4-methylbenzylamine hydrochloride is utilized in the development of pharmaceuticals due to its structural properties that allow it to interact with biological targets. Notable applications include:

- Anticancer Agents : It has been incorporated into the synthesis of compounds aimed at inhibiting tumor growth. For instance, studies have shown that derivatives of this compound can enhance the efficacy of existing anticancer drugs by improving their pharmacokinetic properties .

- Neurological Disorders : Research indicates that this compound may play a role in developing treatments for neurological disorders by acting on specific neurotransmitter systems .

Biochemical Research

The compound serves as a valuable tool in biochemical assays and enzyme-substrate interaction studies:

- Enzyme Inhibition Studies : It has been used to probe the activity of various enzymes, contributing to our understanding of metabolic pathways and potential drug targets .

- Biomolecular Probes : Its structural characteristics allow it to function as a probe in fluorescence-based assays, aiding in the study of cellular processes .

Material Science

This compound finds applications in materials science, particularly in:

- Non-linear Optics : The compound is studied for its potential use in non-linear optical materials due to its unique electronic properties.

- Polymer Chemistry : It is used as a monomer or additive in the synthesis of polymers with tailored properties for specific applications.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key metabolic enzymes involved in cancer proliferation, showcasing its potential as a lead compound for further drug development .

Case Study 2: Enzyme Interaction

In another investigation, researchers utilized this compound to explore its interaction with matrix metalloproteinases, which are crucial in tissue remodeling and cancer metastasis. The findings suggested that modifications to the benzylamine structure could enhance selectivity and potency against specific enzyme targets .

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-methylbenzylamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the amine group can participate in hydrogen bonding and electrostatic interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-4-methylbenzylamine: The non-hydrochloride form of the compound.

4-Fluoro-3-methylbenzylamine: A positional isomer with the fluorine and methyl groups swapped.

3-Chloro-4-methylbenzylamine: A similar compound where the fluorine atom is replaced with a chlorine atom.

Uniqueness

3-Fluoro-4-methylbenzylamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. The hydrochloride form enhances its solubility in water, making it more suitable for certain applications .

Activité Biologique

3-Fluoro-4-methylbenzylamine hydrochloride is a compound that has garnered attention in various fields of pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHClF

- Molecular Weight : 191.64 g/mol

- CAS Number : 381237-35-0

The presence of a fluorine atom and a methyl group on the benzylamine structure enhances its biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic pathways in target cells.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in cancer proliferation and inflammation.

- Antimicrobial Properties : Some studies indicate that derivatives of benzylamines exhibit antimicrobial activity, which could extend to this compound.

Efficacy Studies

A summary of key findings from various studies is presented in the table below:

Case Study 1: Antileishmanial Activity

In a study focused on antileishmanial compounds, this compound was included in a series of benzyl amides evaluated for their potency against Leishmania species. The compound exhibited a pIC50 value indicating effective inhibition, with minimal toxicity observed in vitro.

Case Study 2: Cancer Cell Line Testing

Research involving HCT-116 colorectal cancer cells revealed that treatment with this compound led to significant apoptosis rates. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicative of cell death.

Toxicology and Safety Profile

While the compound shows promise in various biological activities, it is essential to consider its safety profile:

- Toxicity Assessments : Initial assessments suggest that high concentrations may lead to cytotoxic effects; however, further studies are necessary to establish a comprehensive safety profile.

- Drug Interaction Potential : As with many amine derivatives, there is potential for drug-drug interactions that could affect metabolic pathways.

Propriétés

IUPAC Name |

(3-fluoro-4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFUHPKOIPHYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381237-35-0 | |

| Record name | 1-(3-fluoro-4-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.